3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of “3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide” consists of a benzamide core with a methoxy group at the 3-position and a sulfonylethyl group at the N-position. This sulfonylethyl group is further substituted with a phenylpiperazin-1-yl group .
Physical and Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm³, a boiling point of 564.1±50.0 °C at 760 mmHg, and a flash point of 294.9±30.1 °C . It has 6 H bond acceptors, 1 H bond donor, and 7 freely rotating bonds . The compound has a polar surface area of 54 Ų and a molar volume of 323.1±3.0 cm³ .
Scientific Research Applications
Enzyme Inhibition and Drug Development
Research has highlighted the potential of compounds similar to 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide in the realm of enzyme inhibition, which plays a pivotal role in drug development. For instance, benzamides and sulfonamides, which share structural features with the compound , have been studied for their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase. These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic applications in conditions such as glaucoma, epilepsy, and Alzheimer's disease. The synthesis and pharmacological evaluation of novel benzenesulfonamides carrying the benzamide moiety have shown significant inhibitory potential against these enzymes at nanomolar levels, suggesting a promising avenue for the development of new therapeutic agents (Tuğrak et al., 2020).
Antitumor Activity
Another significant application of compounds structurally related to this compound is in the field of oncology. Research has delved into sulfonamide-focused libraries to identify compounds with antitumor capabilities. For example, certain sulfonamides have been identified as potent cell cycle inhibitors with the potential to advance to clinical trials. These compounds disrupt cellular mechanisms critical for tumor growth and proliferation, underscoring their potential as antitumor agents. The evaluation of these compounds through cell-based antitumor screens and flow cytometric cell cycle analysis has illuminated their mechanisms of action and further validated their therapeutic potential (Owa et al., 2002).
Mechanism of Action
Target of Action
The primary target of the compound “3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide” is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions .
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition . The compound exhibits both competitive and non-competitive inhibition against AChE .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . This can potentially improve cognitive function, particularly in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE . This can lead to improved cognitive function, making it a potential therapeutic agent for diseases characterized by cognitive decline, such as Alzheimer’s disease .
Properties
IUPAC Name |
3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-27-19-9-5-6-17(16-19)20(24)21-10-15-28(25,26)23-13-11-22(12-14-23)18-7-3-2-4-8-18/h2-9,16H,10-15H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWDANUFCXMCTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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